

Solubility profile of 3-Bromo-4-fluorocinnamic acid in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-4-fluorocinnamic acid

Cat. No.: B066216

[Get Quote](#)

Solubility Profile of 3-Bromo-4-fluorocinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **3-Bromo-4-fluorocinnamic acid** in organic solvents. This document consolidates available physicochemical data, presents qualitative solubility information, and offers a detailed experimental protocol for quantitative solubility determination to aid researchers in pharmaceutical development, organic synthesis, and material science.

Physicochemical Properties

Understanding the fundamental physicochemical properties of **3-Bromo-4-fluorocinnamic acid** is crucial for predicting its solubility behavior. Key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	<chem>C9H6BrFO2</chem>	[1][2]
Molecular Weight	245.05 g/mol	[1][2][3]
Appearance	White to light yellow crystalline powder	[1][3]
Melting Point	193–195 °C	[1]
Boiling Point	Approximately 322 °C (at atmospheric pressure)	[1]
pKa	4.25 ± 0.10 (Predicted)	[3]
LogP	2.686 (Predicted)	[2]

Qualitative Solubility Profile

Publicly available data on the quantitative solubility of **3-Bromo-4-fluorocinnamic acid** in various organic solvents is limited. However, qualitative assessments consistently indicate that it is soluble in organic solvents and insoluble in water.[1] For a related compound, 4-bromocinnamic acid, solubility has been noted in alcohol, ethyl acetate, and DMSO.[4]

Solvent Class	General Solubility	Specific Solvents (if noted)
Polar Aprotic Solvents	Expected to be soluble	DMSO, Ethyl Acetate[4]
Polar Protic Solvents	Expected to be soluble	Alcohols[4]
Non-Polar Solvents	Solubility may be limited	-
Aqueous Solvents	Insoluble	Water[1]

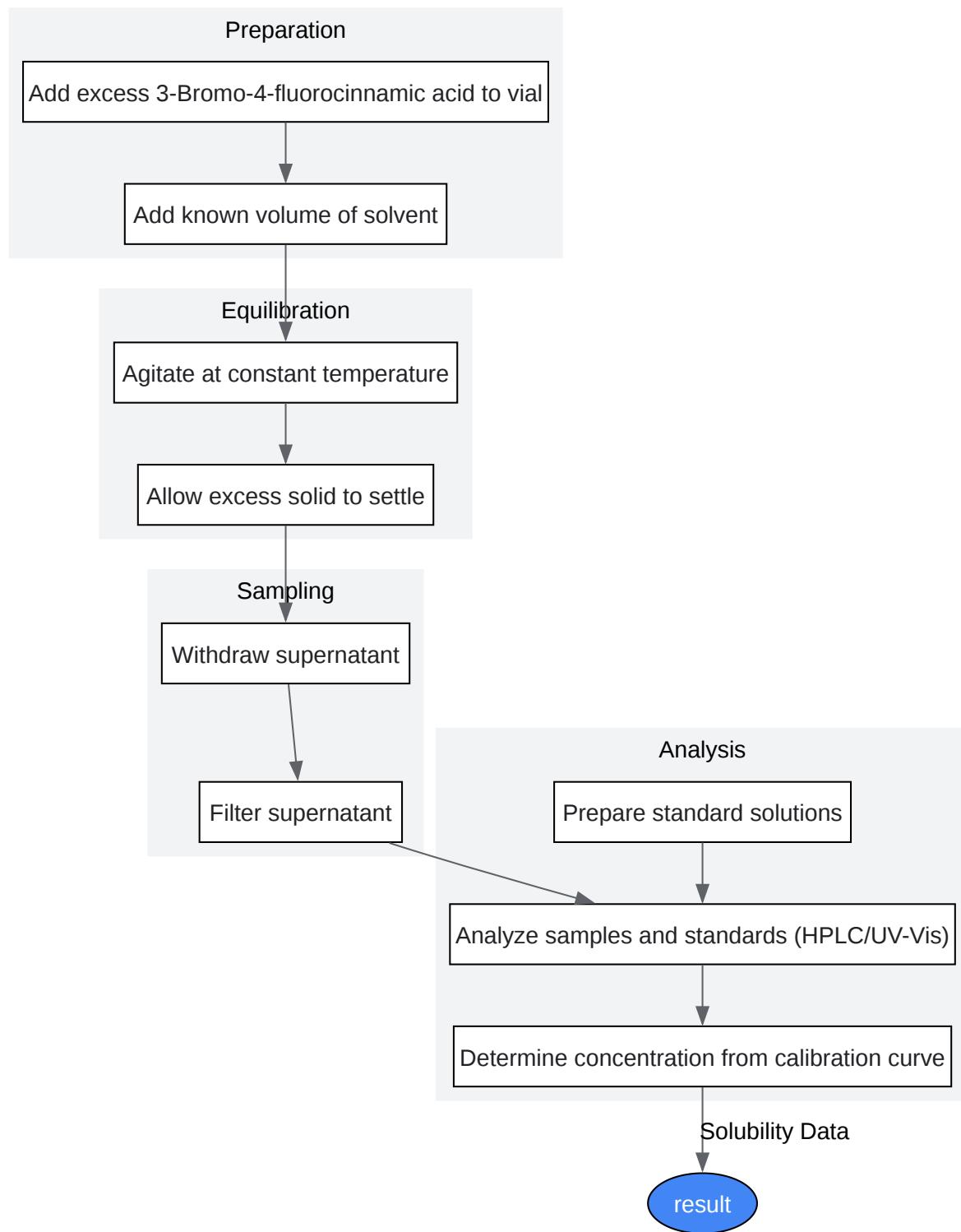
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following equilibrium solubility method can be employed. This protocol is a standard procedure for determining the solubility of a solid compound in a

given solvent.

Objective: To determine the equilibrium solubility of **3-Bromo-4-fluorocinnamic acid** in a selected organic solvent at a specific temperature.

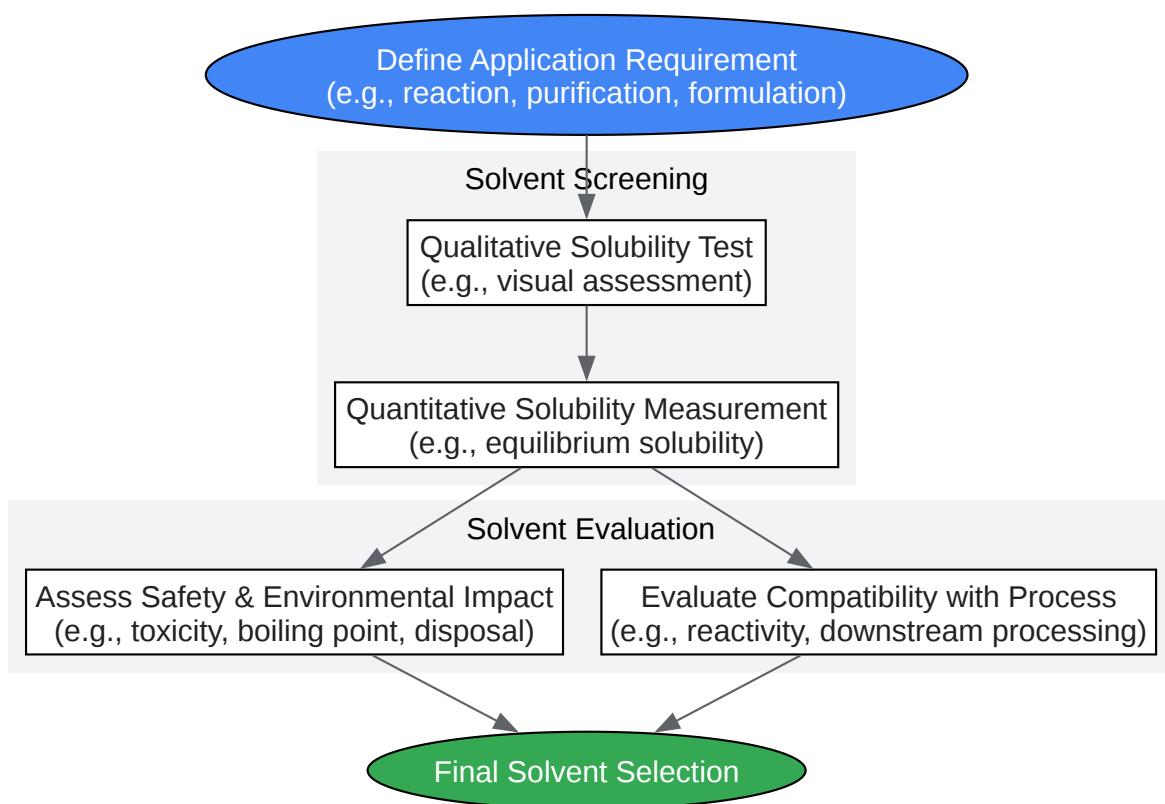
Materials:


- **3-Bromo-4-fluorocinnamic acid** (purity ≥98%)
- Selected organic solvents (analytical grade)
- Thermostatically controlled shaker or incubator
- Analytical balance
- Vials with screw caps
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of **3-Bromo-4-fluorocinnamic acid** to a series of vials.
 - Add a known volume of the selected organic solvent to each vial.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

- Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
 - Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved solid.
- Analysis:
 - Prepare a series of standard solutions of **3-Bromo-4-fluorocinnamic acid** of known concentrations in the same solvent.
 - Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
 - Construct a calibration curve from the standard solutions.
 - Determine the concentration of **3-Bromo-4-fluorocinnamic acid** in the filtered supernatant by interpolating from the calibration curve.
- Data Reporting:
 - Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
 - Repeat the experiment at least in triplicate to ensure the reproducibility of the results.


Below is a graphical representation of the experimental workflow.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Logical Framework for Solvent Selection

The selection of an appropriate solvent is critical in various applications, from reaction chemistry to formulation development. The following diagram illustrates a logical approach to solvent selection based on desired solubility.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the selection of an appropriate solvent.

This guide provides a foundational understanding of the solubility profile of **3-Bromo-4-fluorocinnamic acid**. For specific applications, it is highly recommended that researchers perform their own quantitative solubility studies using the protocol outlined herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-Bromo-4-fluorocinnamic acid (EVT-1181120) | 160434-49-1 [evitachem.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-BROMO-4-FLUOROCINNAMIC ACID CAS#: 160434-49-1 [amp.chemicalbook.com]
- 4. 4-Bromocinnamic acid, predominantly trans, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- To cite this document: BenchChem. [Solubility profile of 3-Bromo-4-fluorocinnamic acid in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b066216#solubility-profile-of-3-bromo-4-fluorocinnamic-acid-in-organic-solvents\]](https://www.benchchem.com/product/b066216#solubility-profile-of-3-bromo-4-fluorocinnamic-acid-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com